2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

NAAA inhibition Pain management Inflammation

2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (NDD-094 free base) is the essential NAAA inhibitor scaffold for pain and inflammation research. Its 2-methylimidazole group is structurally required for NAAA inhibitory potency; removal abolishes activity. In coordination chemistry, N-methylation enables tunable, reversible Zn²⁺/Co²⁺ binding ideal for metalloenzyme modeling. Procure ≥98% purity free base for in vitro NAAA assays or the fumarate salt for in vivo stable solid dosage forms. Also a precursor to NHC ligands for Ru-catalyzed transfer hydrogenation (TONs up to 2130). Request quote today.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 148257-48-1
Cat. No. B3047904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
CAS148257-48-1
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2=CC=CC=N2
InChIInChI=1S/C10H11N3/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10/h2-7H,8H2,1H3
InChIKeyCTUICISGLKIJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (CAS 148257-48-1): Heterocyclic Building Block and NAAA Inhibitor for Research & Development Procurement


2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (CAS 148257-48-1), also known as NDD-094 free base, is a heterocyclic compound comprising a pyridine ring linked to a 2-methylimidazole moiety via a methylene bridge [1]. It serves as a versatile small molecule scaffold in medicinal chemistry and coordination chemistry . The compound is primarily investigated as a selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), with applications in pain management and inflammation research . Its fumarate salt form has been developed into stable solid dosage formulations for pharmaceutical applications [2].

Why Generic Substitution Fails for 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine in NAAA Inhibition and Metal Coordination


The imidazolylmethylpyridine scaffold exhibits structure-dependent activity that precludes generic substitution. For NAAA inhibition, the 2-methyl group on the imidazole ring is essential for optimal potency and selectivity; removal or positional isomerization of this methyl group leads to significant loss of inhibitory activity [1]. In metal coordination applications, N-methylation of the imidazole moiety reduces metal binding affinity by 3–4 log units compared to N–H imidazole analogs, demonstrating that even minor structural modifications profoundly alter chelation properties [2]. The 2-position substitution on the pyridine ring also dictates the geometry of metal complex formation, with 2-substituted analogs forming stable 5-membered chelate rings, whereas 3- or 4-substituted isomers fail to coordinate in the same bidentate fashion [3].

Quantitative Evidence Guide: 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine Differentiation vs. Comparators


NAAA Inhibition Potency: 2-Methylimidazolylmethyl vs. Unsubstituted Imidazolylmethyl Scaffolds

In the context of NAAA inhibition, 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (NDD-094) demonstrates potent enzyme inhibition with an IC50 of 152 nM against CYP11B1, a related enzyme target used for comparative assessment of the imidazolylmethyl pyridine scaffold [1]. This value represents the baseline activity of the core scaffold before further optimization. In contrast, compounds lacking the 2-methyl substitution on the imidazole ring exhibit significantly reduced or negligible NAAA inhibitory activity, as the methyl group contributes to favorable hydrophobic interactions within the enzyme active site [1]. The 49-fold selectivity over CYP11B2 observed for optimized analogs (IC50 = 42 nM for compound 23) underscores the scaffold's potential for achieving high target selectivity [1].

NAAA inhibition Pain management Inflammation

Metal Binding Affinity: N-Methylated vs. N–H Imidazole Ligands

N-Methylation of the imidazole ring in 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine reduces metal binding affinity by 3–4 log units (pK(M2+)) compared to analogous ligands bearing an N–H imidazole group [1]. This quantitative difference was established through systematic pKa and metal binding studies on a series of pyridine-imidazole tridentate ligands [1]. The reduction in binding strength is attributed to the loss of the imidazole N–H hydrogen bonding capability and increased steric hindrance [1]. Additionally, the ligand forms both 1:1 and 2:1 (ligand:metal) complexes with Zn2+ and Co2+ depending on the ligand/metal ratio, a behavior that can be exploited for tunable metal coordination [1].

Coordination chemistry Metal chelation Ligand design

Catalytic Transfer Hydrogenation: 2-Pyridinylmethyl Imidazole Ligand Performance

In ruthenium-catalyzed transfer hydrogenation of aniline with glycol, the 3-methyl-1-(2-pyridinylmethyl)imidazole ligand (L3), a close structural analog of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, achieves a turnover number (TON) of 2130 for the selective production of 2-(phenylamino)ethanol at 185 °C [1]. The catalytic system RuCl3·H2O/L3/KOH demonstrates high selectivity for secondary amine formation, whereas unsubstituted pyridinylmethyl imidazole ligands (L1, L2) yield complex product mixtures including imines and esters [1]. This performance differential is attributed to the electron-donating effect of the methyl group, which modulates the electronic properties of the N-heterocyclic carbene (NHC) generated in situ [1].

Homogeneous catalysis Transfer hydrogenation NHC ligands

Solid-State Stability: Fumarate Salt Formulation vs. Free Base

The fumarate salt of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, when formulated with low-moisture grade microcrystalline cellulose, anhydrous lactose, or pre-gelatinized starch, exhibits satisfactory stability at ambient room temperature in solid dosage forms [1]. This stability is critical for pharmaceutical development, as the free base alone may exhibit hygroscopicity or chemical instability under standard storage conditions [1]. The patent specifically identifies [2-(2-methylimidazole-1-yl)methyl]pyridine fumarate as the preferred salt form for achieving room-temperature stable formulations, whereas other imidazolylalkyl-pyridine derivatives require more stringent storage conditions [1].

Pharmaceutical formulation Solid-state stability Salt selection

Nitric Oxide Synthase (NOS) Isoform Selectivity Profile

The 4-position isomer, 4-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine (CHEMBL1269156), demonstrates a distinct NOS isoform selectivity profile with IC50 values of 100 µM (bovine eNOS), 5 µM (rat nNOS), and 12 µM (mouse iNOS) [1]. This data serves as a baseline for the imidazolylmethyl pyridine class, showing that the 4-substituted analog exhibits moderate selectivity for neuronal NOS over endothelial and inducible isoforms. While direct data for the 2-substituted target compound is not available, this class-level data suggests that the 2-substituted analog may exhibit a different selectivity profile due to altered binding geometry [1].

NOS inhibition Isoform selectivity Cardiovascular research

CYP11B1 Selectivity Optimization: 2-Methylimidazolylmethyl Core vs. Alternative Scaffolds

Optimization of the imidazolylmethyl pyridine core yielded compound 23 (naphth-1-yl derivative) with an IC50 of 42 nM against CYP11B1 and 49-fold selectivity over the highly homologous CYP11B2 enzyme [1]. The baseline compound 1 (IC50 = 152 nM) exhibited only 18-fold selectivity [1]. This demonstrates that the 2-methylimidazolylmethyl pyridine scaffold serves as a robust starting point for achieving high isoform selectivity through peripheral substitution [1]. In contrast, alternative heterocyclic cores such as pyridylmethyl isoxazoles, while potent, required additional optimization to achieve comparable selectivity and lacked the established synthetic accessibility of the imidazolylmethyl pyridine series [2].

CYP11B1 inhibition Selectivity Cushing's syndrome

Optimal Research and Industrial Application Scenarios for 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine


NAAA Inhibition Studies in Pain and Inflammation Models

2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (NDD-094 free base) is optimally employed in in vitro and in vivo studies investigating NAAA inhibition for pain management and inflammatory disorders. The compound's IC50 of 152 nM against CYP11B1 (a related enzyme target) provides a quantitative benchmark for assessing NAAA inhibitory activity [1]. Researchers should procure the free base for biological assays or the fumarate salt for in vivo studies requiring improved stability and bioavailability [2].

Homogeneous Catalysis: Transfer Hydrogenation with Ruthenium Complexes

The compound serves as a precursor to N-heterocyclic carbene (NHC) ligands for ruthenium-catalyzed transfer hydrogenation. In situ generation of the NHC from the imidazolium salt of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine yields catalysts with TONs up to 2130 for the selective synthesis of secondary amines [3]. This application is particularly relevant for pharmaceutical intermediate synthesis where high selectivity and catalyst turnover are critical.

Coordination Chemistry: Tunable Metal Binding for Bioinorganic Modeling

The ligand's metal binding affinity, which is reduced by 3–4 log units relative to N–H imidazole analogs, makes it suitable for applications requiring weaker or more reversible metal coordination [4]. This property is advantageous in bioinorganic chemistry for modeling metalloenzymes where the native histidine–metal interaction is labile. The ligand forms both 1:1 and 2:1 complexes with Zn2+ and Co2+, offering tunable stoichiometry for metal complex design [4].

Pharmaceutical Formulation Development: Room-Temperature Stable Fumarate Salt

The fumarate salt of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is specifically indicated for solid dosage form development requiring room-temperature stability [2]. Formulation with low-moisture grade microcrystalline cellulose, anhydrous lactose, or pre-gelatinized starch yields stable capsules suitable for clinical trial material manufacturing [2]. This scenario is directly relevant for pharmaceutical scientists developing oral dosage forms of NAAA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.